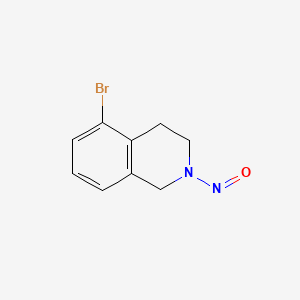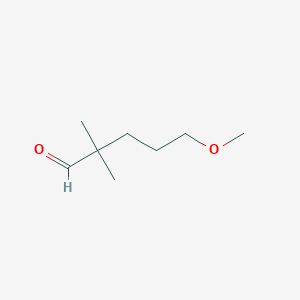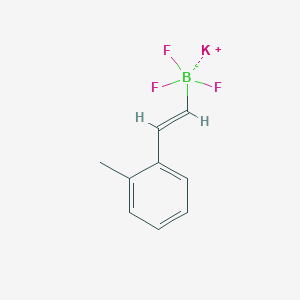
Potassium (E)-trifluoro(2-methylstyryl)borate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (E)-trifluoro(2-methylstyryl)borate is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the trifluoromethyl group and the borate moiety in this compound makes it a valuable reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (E)-trifluoro(2-methylstyryl)borate typically involves the reaction of (E)-2-methylstyrylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification, such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Potassium (E)-trifluoro(2-methylstyryl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes.
科学研究应用
Potassium (E)-trifluoro(2-methylstyryl)borate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It may be involved in the development of pharmaceutical intermediates.
Industry: The compound is used in the production of advanced materials and polymers.
作用机制
The mechanism of action of Potassium (E)-trifluoro(2-methylstyryl)borate involves the interaction of the borate moiety with various molecular targets. The trifluoromethyl group enhances the reactivity of the compound, allowing it to participate in a wide range of chemical reactions. The borate group can coordinate with metal catalysts, facilitating catalytic cycles in organic synthesis.
相似化合物的比较
Similar Compounds
(E)-(2-Methylstyryl)boronic acid: Similar structure but lacks the trifluoromethyl group.
Potassium trifluoroborate: Contains the trifluoroborate moiety but lacks the styryl group.
(E)-6-chloro-2-(arylvinyl)quinoline-3-carboxylic acids: Different core structure but similar functional groups.
Uniqueness
Potassium (E)-trifluoro(2-methylstyryl)borate is unique due to the combination of the trifluoromethyl group and the borate moiety, which imparts distinct reactivity and versatility in organic synthesis.
属性
分子式 |
C9H9BF3K |
|---|---|
分子量 |
224.07 g/mol |
IUPAC 名称 |
potassium;trifluoro-[(E)-2-(2-methylphenyl)ethenyl]boranuide |
InChI |
InChI=1S/C9H9BF3.K/c1-8-4-2-3-5-9(8)6-7-10(11,12)13;/h2-7H,1H3;/q-1;+1/b7-6+; |
InChI 键 |
WGYBQHHGFPVFKY-UHDJGPCESA-N |
手性 SMILES |
[B-](/C=C/C1=CC=CC=C1C)(F)(F)F.[K+] |
规范 SMILES |
[B-](C=CC1=CC=CC=C1C)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



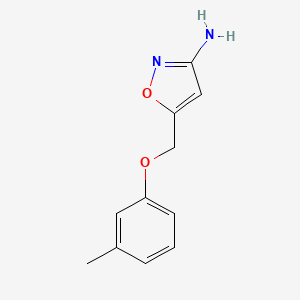
![1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B15299677.png)
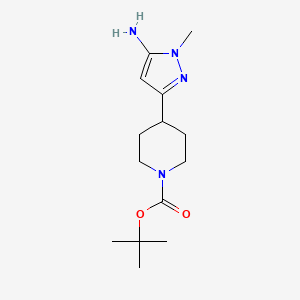


![rac-(1R,2S,3R,4S)-N-ethyl-3-phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B15299698.png)
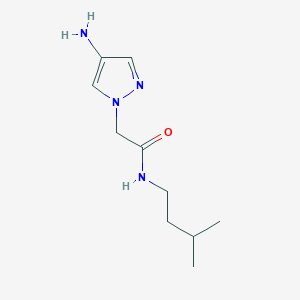

![(1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid](/img/structure/B15299713.png)
![1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B15299717.png)
